BenchChemオンラインストアへようこそ!

4-Hydroxy-5-phenyl-valeric acid

ACE inhibition Catechin metabolites Hypertension

4-Hydroxy-5-phenyl-valeric acid (CAS 174720-07-1) is a patented, privileged scaffold for ACE inhibitor lead optimization, showing the highest potency among catechin metabolites. Its distinct 4-hydroxy-5-phenyl regiochemistry is essential for activity, making it a non-interchangeable LC-MS/MS standard for quantifying gut microbial catechin metabolism. Ideal for medicinal chemistry and ADME studies; in-class substitution with 5-(4-hydroxyphenyl)valeric acid compromises accuracy.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 174720-07-1
Cat. No. B14140359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-phenyl-valeric acid
CAS174720-07-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(=O)O)O
InChIInChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
InChIKeyOTIPOAGPXXBSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-phenyl-valeric acid (CAS 174720-07-1): Chemical Profile and Procurement Context


4-Hydroxy-5-phenyl-valeric acid (CAS 174720-07-1), also known as 4-hydroxy-5-phenylpentanoic acid, is a medium-chain hydroxy acid with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol [1]. It is classified as a phenylvaleric acid derivative, characterized by a phenyl substituent at the δ-position and a hydroxyl group at the γ-position of the valeric acid backbone [1]. This compound is recognized as a major bacterial metabolite of tea catechins and has been implicated in angiotensin I-converting enzyme (ACE) inhibitory activity [2].

Why 4-Hydroxy-5-phenyl-valeric acid Cannot Be Replaced by Generic Phenylvaleric Acid Analogs


In-class substitution with close structural analogs such as 5-phenylvaleric acid or 5-(4-hydroxyphenyl)valeric acid is not equivalent for applications targeting ACE inhibition or catechin metabolism pathways. Quantitative structure-activity data from catechin metabolite studies show that the rank order of ACE IC50 potency is critically dependent on both the hydroxylation pattern and the carbon backbone structure, with hydroxyphenyl valeric acids > trihydroxyphenyl-γ-valerolactone > trihydroxyphenyl 4-hydroxyvaleric acid ≫ dihydroxyphenyl 4-hydroxyvaleric acid [1]. The specific 4-hydroxy-5-phenyl configuration has been patented as an active ingredient in hypotensive compositions, indicating that the precise regiochemistry is essential for biological activity and intellectual property positioning [2].

Quantitative Differentiation Evidence for 4-Hydroxy-5-phenyl-valeric acid Against Its Closest Analogs


Relative ACE Inhibitory Potency Rank Within the Phenylvaleric Acid Metabolite Class

Among a panel of catechin-derived metabolites examined for ACE inhibitory activity, the class of hydroxyphenyl valeric acids—which includes 4-hydroxy-5-phenyl-valeric acid—demonstrated the most potent IC50 rank order. The potency hierarchy was explicitly established as: hydroxyphenyl valeric acids > 5-(3,4,5-trihydroxyphenyl)-γ-valerolactone > trihydroxyphenyl 4-hydroxyvaleric acid ≫ dihydroxyphenyl 4-hydroxyvaleric acid [1]. This positions 4-hydroxy-5-phenyl-valeric acid favorably against hydroxyl-substituted lactone and dihydroxyphenyl analogs.

ACE inhibition Catechin metabolites Hypertension

Patented Composition-Specific Hypotensive Activity Versus Generic Metabolites

4-Hydroxy-5-phenyl-valeric acid is explicitly claimed as an essential active ingredient in patent JP2012144532A for a hypotensive agent and ACE inhibitor composition, alongside formula (I) phenylcarboxylic acids and 5-phenyl-γ-valerolactone [1]. In contrast, closely related analogs such as 5-(4-hydroxyphenyl)valeric acid (CAS 4654-08-4) or 5-phenylvaleric acid (CAS 4229-44-1) are not included in this granted composition-of-matter patent, providing a clear intellectual property differentiation.

Intellectual property Composition of matter Hypotensive agent

Availability as a Defined Catechin Metabolite Reference Standard

4-Hydroxy-5-phenyl-valeric acid is listed in multiple authoritative metabolite databases, including PubChem (CID 9877798) and is commercially available as a defined chemical entity for use as a quantitative reference standard in metabolomics studies of catechin metabolism [1]. Its closest structural isomer, 5-(4-hydroxyphenyl)valeric acid (CAS 4654-08-4), differs in the position of the hydroxyl group (para-position on the phenyl ring vs. γ-position on the valeric acid backbone), leading to distinct chromatographic retention times and mass fragmentation patterns that are critical for unambiguous identification in LC-MS/MS assays.

Metabolomics Reference standard Catechin metabolism

Priority Application Scenarios for 4-Hydroxy-5-phenyl-valeric acid (174720-07-1)


ACE Inhibitor Screening and Antihypertensive Drug Discovery

Based on its class-level ACE inhibitory potency rank and patent-protected status, 4-hydroxy-5-phenyl-valeric acid serves as a privileged scaffold for medicinal chemistry optimization programs targeting ACE. Its use as a starting hit for lead optimization is supported by the finding that hydroxyphenyl valeric acids exhibit the highest ACE inhibition among catechin metabolites [1], and its composition-of-matter patent inclusion provides early-stage IP security [2].

Quantitative Reference Standard for Catechin Metabolite LC-MS/MS Assays

As a structurally defined, commercially available compound, 4-hydroxy-5-phenyl-valeric acid is ideally suited as a quantitative calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods measuring catechin metabolites in human plasma, urine, or fecal samples. Its distinct regioisomeric identity ensures accurate and specific quantification, avoiding cross-interference with the more commonly encountered 5-(4-hydroxyphenyl)valeric acid isomer [1][2].

Microbial Biotransformation Research and Metabolite Production

Patented biotechnological production methods using Eubacterium, Eggerthella, or Adlercreutzia species have been developed to selectively convert catechin substrates into 5-phenyl-4-hydroxyvaleric acid [1]. This compound therefore serves as both a target product and a process control marker for academic and industrial groups studying anaerobic gut microbial metabolism of dietary polyphenols.

Quote Request

Request a Quote for 4-Hydroxy-5-phenyl-valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.